molecular formula C11H15BrO B14624645 2-Bromo-6-butyl-4-methylphenol CAS No. 58519-58-7

2-Bromo-6-butyl-4-methylphenol

Cat. No.: B14624645
CAS No.: 58519-58-7
M. Wt: 243.14 g/mol
InChI Key: BVGKCTYCEFNBBZ-UHFFFAOYSA-N
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Description

2-Bromo-6-butyl-4-methylphenol is a brominated phenolic compound featuring a bromine atom at the 2-position, a butyl group at the 6-position, and a methyl group at the 4-position of the phenol ring. Bromophenols are known for their reactivity in electrophilic substitutions and coupling reactions, influenced by the electron-withdrawing bromine and alkyl groups .

Properties

CAS No.

58519-58-7

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-6-butyl-4-methylphenol

InChI

InChI=1S/C11H15BrO/c1-3-4-5-9-6-8(2)7-10(12)11(9)13/h6-7,13H,3-5H2,1-2H3

InChI Key

BVGKCTYCEFNBBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC(=C1)C)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-butyl-4-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-butyl-4-methylphenol using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may employ similar bromination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-butyl-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-butyl-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the phenol group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-butyl-4-methylphenol involves its interaction with biological molecules through its hydroxyl and bromine substituents. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Bromo-6-butyl-4-methylphenol with structurally similar bromophenols from the evidence, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (2), Butyl (6), Me (4) C₁₁H₁₅BrO ~243.14 (calc.) Hypothesized: High lipophilicity; potential use in hydrophobic material synthesis or antimicrobial agents. N/A
2-Bromo-4-chloro-6-methylphenol Br (2), Cl (4), Me (6) C₇H₆BrClO 221.48 Used as a halogenated intermediate; higher reactivity due to Cl substitution .
2-Amino-6-bromo-4-methylphenol NH₂ (2), Br (6), Me (4) C₇H₈BrNO 202.05 Enhanced solubility in polar solvents; applications in dye or pharmaceutical synthesis .
4-Bromo-2-chloro-6-methylphenol Br (4), Cl (2), Me (6) C₇H₆BrClO 221.48 Steric hindrance from Cl and Br affects regioselectivity in reactions .
2-Bromo-4'-methoxyacetophenone Br (2), MeO (4'), Acetophenone C₉H₉BrO₂ ~229.07 (calc.) Electron-donating methoxy group stabilizes ketone intermediates; used in fine chemical synthesis .

Spectral and Crystallographic Data

While crystallographic data for this compound is unavailable, analogs like the title compound in (C₁₃H₈BrCl₂NO) exhibit planar phenol rings with intermolecular hydrogen bonding, stabilizing crystal structures . Similarly, methoxy-substituted bromophenols (e.g., 2-Bromo-4'-methoxyacetophenone ) show distinct IR peaks for C=O and Br-C stretching, which could guide spectral identification of the target compound.

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